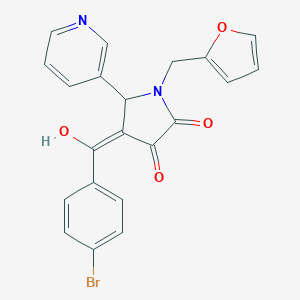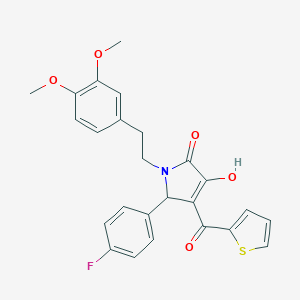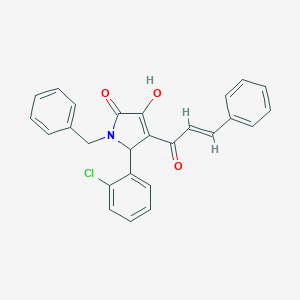
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to the class of hydroxamic acid-based inhibitors.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for cell migration and tissue remodeling. By inhibiting MMPs, BB-94 can prevent cancer cell invasion and metastasis, as well as reduce joint destruction and inflammation in rheumatoid arthritis.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent inhibitory effects on various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. These MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent inhibitory effects on MMPs. This compound can be used to study the role of MMPs in various physiological and pathological processes, as well as to develop novel therapeutics for cancer and inflammatory diseases.
However, there are also some limitations to using BB-94 in lab experiments. This compound is highly reactive and can react with other biomolecules, leading to non-specific effects. In addition, the synthesis method is complex and requires careful handling of the reagents.
Future Directions
There are several future directions for the research on 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94. Another direction is to study the role of MMPs in other diseases, such as cardiovascular diseases and neurological disorders. Furthermore, the use of BB-94 in combination with other therapeutics, such as chemotherapy and immunotherapy, could also be explored to enhance the efficacy of cancer treatment.
Synthesis Methods
The synthesis of 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 2-furylmethylamine in the presence of triethylamine. The resulting product is then reacted with 3-pyridinylhydroxylamine in the presence of sodium triacetoxyborohydride to obtain the final product. The synthesis method is complex and requires careful handling of the reagents.
Scientific Research Applications
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. MMP inhibitors such as BB-94 have been shown to inhibit tumor growth and metastasis in preclinical models.
Another potential application of BB-94 is in the treatment of inflammatory diseases such as rheumatoid arthritis. MMPs are also involved in the degradation of extracellular matrix proteins in the joints, leading to joint destruction in rheumatoid arthritis. MMP inhibitors such as BB-94 have been shown to reduce joint destruction and inflammation in preclinical models.
properties
Molecular Formula |
C21H15BrN2O4 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-15-7-5-13(6-8-15)19(25)17-18(14-3-1-9-23-11-14)24(21(27)20(17)26)12-16-4-2-10-28-16/h1-11,18,25H,12H2/b19-17+ |
InChI Key |
YDSYRUWCMUUQSO-HTXNQAPBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
SMILES |
C1=CC(=CN=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282360.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282367.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)

![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)

![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282376.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)